

3-Methoxypyrazin-2-amine: A Heterocyclic Building Block for Research and Development

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Compound of Interest

Compound Name: 3-Methoxypyrazin-2-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyrazin-2-amine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of molecules with applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. Its unique electronic and structural properties, arising from the pyrazine core substituted with an electron-donating amino group and a methoxy group, make it a valuable synthon for the development of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **3-Methoxypyrazin-2-amine**, with a focus on its utility as a chemical building block.

Physicochemical Properties

While extensive experimental data for **3-Methoxypyrazin-2-amine** is not widely available in public literature, the following table summarizes its key known and calculated properties.

Property	Value	Source
Molecular Formula	C ₅ H ₇ N ₃ O	Chem-Impex[1]
Molecular Weight	125.13 g/mol	Chem-Impex[1]
Appearance	Off-white to beige solid	Chem-Impex[1]
Melting Point	85 °C	Google Patents[2]
Purity	≥ 98% (HPLC)	Chem-Impex[1]
CAS Number	4774-10-1	Chem-Impex[1]
Storage	0-8 °C	Chem-Impex[1]

Synthesis of 3-Methoxypyrazin-2-amine

A detailed protocol for the synthesis of **3-Methoxypyrazin-2-amine** has been reported in the patent literature. The synthesis is a multi-step process starting from 2-aminopyrazine.

Experimental Protocol: Synthesis of 2-Amino-3-methoxypyrazine

This protocol is adapted from German Patent DE1620381C3.

Step 1: Bromination of 2-Aminopyrazine

- Dissolve 2-aminopyrazine in a suitable polar solvent.
- In the presence of an alkali or alkaline earth metal salt of a weak acid, react the solution with bromine at a temperature between -5 and +30 °C.
- This reaction yields 2-amino-3,5-dibromopyrazine.

Step 2: Methoxylation of 2-Amino-3,5-dibromopyrazine

- Boil 7 g of 2-amino-3,5-dibromopyrazine in a methanolic solution of sodium methylate (prepared from 0.65 g of sodium and 18.5 ml of methanol) for 9 hours.

- Upon cooling, a crystalline product, 2-amino-3-methoxy-5-bromopyrazine, is obtained.
- Filter the product, wash once with methanol and then two to three times with water.
- The reported yield is 5.4 g, with a melting point of 138°C.

Step 3: Debromination of 2-Amino-3-methoxy-5-bromopyrazine

- Hydrogenate 3 g of 2-amino-3-methoxy-5-bromo-pyrazine in a methanolic solution in the presence of 1 g of 10% palladium on charcoal and 0.9 g of potassium hydroxide at room temperature and atmospheric pressure.
 - Once the stoichiometric amount of hydrogen is absorbed, filter the suspension and evaporate the filtrate to dryness.
 - Extract the residue with acetone, evaporate the acetone solution, and crystallize the crude product (1.8 g, with a melting point of 75-82°C) from cyclohexane.
 - The final product is 1.5 g of pure 2-amino-3-methoxy-pyrazine with a melting point of 85°C.
- [2]

Spectroscopic Characterization (Predicted)

Specific experimental spectroscopic data for **3-Methoxypyrazin-2-amine** is not readily available. However, based on the analysis of structurally similar compounds and general principles of spectroscopy, the following characteristics can be predicted:

Technique	Predicted Spectral Features
^1H NMR	- Aromatic protons on the pyrazine ring (likely two singlets or a pair of doublets).- A singlet for the methoxy group ($-\text{OCH}_3$) protons, typically in the range of 3.5-4.0 ppm.- A broad singlet for the amine ($-\text{NH}_2$) protons, which may be exchangeable with D_2O .
^{13}C NMR	- Aromatic carbons of the pyrazine ring.- A carbon signal for the methoxy group.- The chemical shifts will be influenced by the electronic effects of the amino and methoxy substituents.
IR Spectroscopy	- N-H stretching vibrations for the primary amine, typically appearing as two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region.- C-H stretching vibrations for the aromatic ring and the methoxy group.- C=N and C=C stretching vibrations characteristic of the pyrazine ring.- C-O stretching for the methoxy group.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of 125.13 g/mol .

Applications as a Heterocyclic Building Block

3-Methoxypyrazin-2-amine is a valuable starting material for the synthesis of more complex molecules due to the reactivity of its amino group.

N-Alkylation and N-Acylation Reactions

The amino group of **3-Methoxypyrazin-2-amine** can readily undergo N-alkylation and N-acylation reactions to introduce various substituents. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Illustrative Experimental Protocol: N-Acylation of an Aminopyrazine Derivative

The following is a general procedure for the acylation of a related compound, methyl 3-aminopyrazine-2-carboxylate, which can be adapted for **3-Methoxypyrazin-2-amine**.

- To a solution of the aminopyrazine in a suitable aprotic solvent (e.g., dichloromethane, THF), add a base (e.g., triethylamine, pyridine) to act as an acid scavenger.
- Cool the mixture in an ice bath.
- Slowly add the desired acyl chloride or anhydride (1.1 equivalents).
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Synthesis of Bioactive Molecules

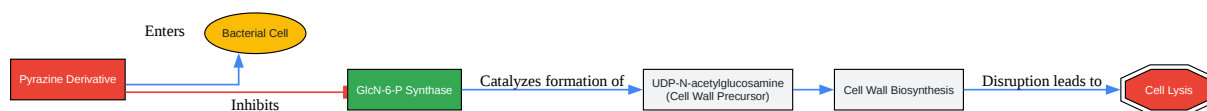
Derivatives of 3-aminopyrazine have shown a wide range of biological activities, including antimicrobial and potential neurological applications.

Antimicrobial Activity:

Several studies have reported the synthesis and antimicrobial evaluation of N-substituted 3-aminopyrazine-2-carboxamides. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide has shown activity against *Mycobacterium tuberculosis*. The antimicrobial activity of some pyrazine derivatives is proposed to occur through the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the bacterial cell wall biosynthesis pathway.

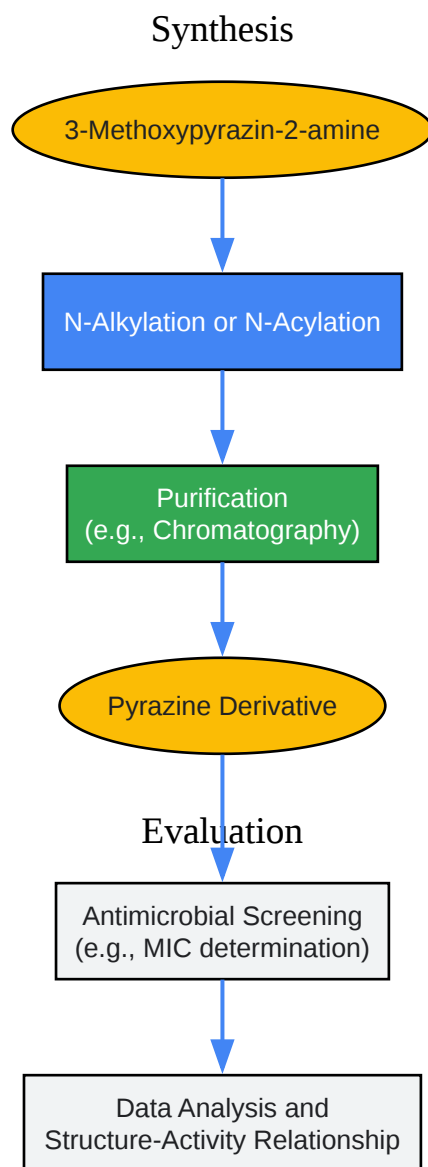
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action for antibacterial pyrazine derivatives and a general workflow for their synthesis and evaluation.



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Caption: Proposed mechanism of antibacterial action via inhibition of GlcN-6-P synthase.



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Caption: General workflow for the synthesis and evaluation of **3-Methoxypyrazin-2-amine** derivatives.

Commercial Availability

3-Methoxypyrazin-2-amine is available from several chemical suppliers, facilitating its use in research and development.

Selected Suppliers:

- Chem-Impex[1]
- CP Lab Safety[2]
- NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION

Conclusion

3-Methoxypyrazin-2-amine is a heterocyclic building block with significant potential for the development of novel compounds in various scientific fields. Its straightforward synthesis and the reactivity of its amino group allow for diverse chemical modifications, leading to the creation of molecules with interesting biological activities. While more extensive characterization of its physicochemical and spectroscopic properties would be beneficial, the available information highlights its value as a starting material for medicinal chemistry and other areas of chemical research.

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